
1-methylquinoline-2,4(1H,3H)-dione
Overview
Description
1-Methylquinoline-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by a quinoline core structure with a methyl group at the first position and two keto groups at the second and fourth positions. It is known for its significant role in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylquinoline-2,4(1H,3H)-dione can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-aminobenzophenone with acetic anhydride can yield this compound through a cyclization process .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of catalytic systems to enhance yield and efficiency. Catalysts such as phosphotungstic acid have been employed to facilitate the cyclization reactions .
Chemical Reactions Analysis
Types of Reactions: 1-Methylquinoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, leading to the formation of dihydroquinoline derivatives.
Substitution: The methyl group at the first position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like alkyl halides and aryl halides are used in substitution reactions.
Major Products: The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can be further utilized in pharmaceutical and chemical research .
Scientific Research Applications
1-Methylquinoline-2,4(1H,3H)-dione has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex quinoline derivatives.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: It has potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-methylquinoline-2,4(1H,3H)-dione exerts its effects involves interaction with specific molecular targets. For instance, in biological systems, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in these interactions often include the modulation of cellular signaling cascades and metabolic processes .
Comparison with Similar Compounds
Quinoline: A parent compound with a similar core structure but lacking the methyl and keto groups.
2-Methylquinoline: Similar to 1-methylquinoline-2,4(1H,3H)-dione but with a methyl group at the second position.
4-Hydroxyquinoline: Contains a hydroxyl group at the fourth position instead of a keto group.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl and keto groups enhances its reactivity and potential for diverse applications .
Biological Activity
1-Methylquinoline-2,4(1H,3H)-dione (1MQD) is a heterocyclic organic compound with significant biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.
Chemical Structure and Properties
1MQD has a molecular formula of CHNO and a molecular weight of 175.19 g/mol. Its structure features a quinoline backbone with two carbonyl groups at the 2 and 4 positions, contributing to its unique reactivity and biological profile. The compound's properties allow it to serve as a precursor for synthesizing more complex molecules, particularly in medicinal chemistry.
Antitumor Activity
Research indicates that 1MQD exhibits significant antitumor activity . Various studies have demonstrated its potential in inhibiting cancer cell proliferation. For example, derivatives of quinoline compounds have been shown to induce apoptosis in cancer cells through mechanisms involving the modulation of cellular signaling pathways.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties . Quinolones are well-known for their antibacterial effects, and 1MQD may exhibit similar activities against various bacterial strains. Preliminary studies suggest that functionalization of the methyl group or carbonyl groups could enhance its antibacterial efficacy.
Activity Type | Mechanism | Reference |
---|---|---|
Antitumor | Induces apoptosis; inhibits cell proliferation | |
Antimicrobial | Potential inhibition of bacterial growth |
Antimalarial Activity
Recent investigations have highlighted the antimalarial potential of quinoline derivatives, including 1MQD. Some studies report moderate to high activity against Plasmodium falciparum, with IC values indicating effectiveness comparable to standard antimalarial treatments like chloroquine .
The biological activity of 1MQD is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound can inhibit enzymes by binding to their active sites, affecting various metabolic processes .
- Cell Signaling Modulation : It influences key cellular signaling pathways, leading to alterations in gene expression and cellular metabolism .
Case Studies and Research Findings
Several case studies provide insights into the biological activity of 1MQD:
- In one study, 1MQD derivatives were synthesized and tested for their cytotoxic effects on various cancer cell lines. Results indicated that certain derivatives showed enhanced activity compared to the pare
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-methylquinoline-2,4(1H,3H)-dione and its derivatives?
- The compound is typically synthesized via cyclocondensation reactions. For example, derivatives are prepared by reacting substituted biphenylamines with methyl-substituted pyrimidinedione precursors under reflux in acetic acid. Key steps include purification via column chromatography and characterization using ¹H NMR and HRMS .
Q. How is the structural integrity of this compound validated experimentally?
- ¹H NMR is used to confirm proton environments (e.g., methyl groups at δ 2.1–2.3 ppm and aromatic protons at δ 7.2–8.3 ppm). HRMS provides molecular weight validation (e.g., [M+H]+ ions). Advanced derivatives may require X-ray crystallography to resolve stereochemistry, as seen in studies of analogous quinoline-diones .
Q. What biological activities have been reported for this compound?
- Derivatives exhibit antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and antifungal properties. Anticancer activity has also been explored via MTT assays, with IC₅₀ values reported in the micromolar range against breast and lung cancer cell lines .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound derivatives under varying conditions?
- Catalysts like Pd(OAc)₂ or CuI improve coupling reactions for biphenyl-substituted derivatives. Solvent polarity (e.g., DMF vs. THF) and temperature (80–120°C) significantly affect yields. Purity is enhanced using recrystallization in ethanol/water mixtures .
Q. What insights does X-ray crystallography provide about the compound’s reactivity?
- Crystal structures reveal bond angles and torsional strain influencing reactivity. For example, the carbonyl group at position 4 adopts a planar geometry, facilitating nucleophilic attacks. Hydrogen-bonding networks in the solid state (e.g., O–H···N interactions) correlate with stability in biological assays .
Q. How do researchers resolve contradictions in biological activity data across derivatives?
- Discrepancies in antimicrobial efficacy are addressed through structure-activity relationship (SAR) studies. Substituents at position 6 (e.g., trifluoromethyl vs. methoxy groups) alter electron density, impacting bacterial membrane penetration. Control experiments with knockout bacterial strains isolate target-specific effects .
Q. What methodologies quantify molecular interactions between this compound and biological targets?
- Isothermal titration calorimetry (ITC) measures binding thermodynamics (ΔG, ΔH). Fluorescence quenching assays determine dissociation constants (Kd). Computational docking (e.g., AutoDock Vina) predicts binding modes to enzymes like HIV-1 reverse transcriptase .
Q. How is enzyme inhibition potency evaluated for quinoline-dione derivatives?
- HIV-1 reverse transcriptase inhibition is tested using a colorimetric assay with poly(rC)-oligo(dG) as a template. IC₅₀ values are calculated from dose-response curves. Competitive inhibition is confirmed via Lineweaver-Burk plots .
Q. What strategies improve regioselectivity in electrophilic substitution reactions?
- Electron-donating groups (e.g., methoxy) at position 8 direct electrophiles to position 5. Lewis acids like AlCl₃ enhance regioselectivity in nitration and halogenation. Solvent-free microwave synthesis reduces side products .
Q. How are oxidative degradation pathways characterized for this compound?
- Oxidation with KMnO₄ in acidic media yields quinoline-2,3-dione derivatives, monitored via TLC and LC-MS. Radical intermediates are trapped using spin-trapping agents (e.g., DMPO) and analyzed by EPR spectroscopy .
Properties
IUPAC Name |
1-methylquinoline-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-11-8-5-3-2-4-7(8)9(12)6-10(11)13/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLYBXZIOLFPNSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC(=O)C2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80399348 | |
Record name | 1-Methylquinoline-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80399348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61469-95-2 | |
Record name | 1-Methylquinoline-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80399348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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